![molecular formula C18H21NO2 B1473797 3-(2-[Bencil(metil)amino]etil)benzoato de metilo CAS No. 51352-88-6](/img/structure/B1473797.png)

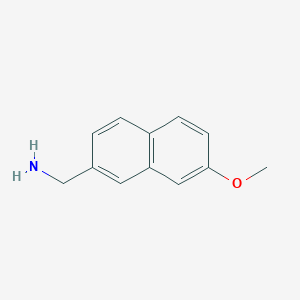

3-(2-[Bencil(metil)amino]etil)benzoato de metilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción exacto de PRL-8-53 no se comprende completamente. Se cree que interactúa con varios sistemas de neurotransmisores:

Sistema Colinérgico: PRL-8-53 puede mejorar la actividad de la acetilcolina, un neurotransmisor involucrado en el aprendizaje y la memoria.

Sistema Dopaminérgico: Se cree que el compuesto potencia la dopamina, que juega un papel en la motivación y las funciones cognitivas.

Sistema Serotoninérgico: PRL-8-53 puede inhibir parcialmente la serotonina, que está asociada con la regulación del estado de ánimo.

Safety and Hazards

PRL-8-53 is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg, giving the drug a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED50 for a 50% reduction in motor activity of mice at 160 mg/kg .

Análisis Bioquímico

Biochemical Properties

Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate plays a role in biochemical reactions primarily through its interaction with neurotransmitter systems. It is believed to potentiate dopamine while partially inhibiting serotonin . This compound does not exhibit stimulant properties at doses up to 200 mg/kg and does not potentiate the effects of dextroamphetamine in rats . Additionally, it displays possible cholinergic properties, which may contribute to its cognitive-enhancing effects . The exact enzymes and proteins it interacts with remain unclear, but its influence on neurotransmitter systems suggests interactions with dopamine and serotonin receptors.

Cellular Effects

Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate has been shown to influence various cellular processes, particularly those related to cognitive function. In animal studies, it has been observed to improve avoidance learning, indicating its potential impact on memory and learning pathways .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate involves its interaction with neurotransmitter systems. It is believed to potentiate dopamine, which plays a crucial role in cognitive functions such as memory and learning . Additionally, it partially inhibits serotonin, which may contribute to its cognitive-enhancing effects . The compound’s cholinergic properties suggest it may also interact with acetylcholine receptors, further influencing cognitive processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate have been observed to vary over time. In a human study, participants who took a single dose of the compound showed improved memory retention immediately after supplementation, with effects lasting up to four days . The compound’s stability and degradation over time have not been extensively studied, but its cognitive-enhancing effects appear to be transient and dose-dependent .

Dosage Effects in Animal Models

The effects of Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate vary with different dosages in animal models. At doses up to 200 mg/kg, the compound does not exhibit stimulant properties . High doses can depress motor activity in rats and mice, with an ED50 for a 50% reduction in motor activity at 160 mg/kg . Doses above 8 mg/kg have brief hypotensive effects in canines . These findings suggest that while the compound may enhance cognitive function at lower doses, higher doses may lead to adverse effects.

Metabolic Pathways

Its interaction with neurotransmitter systems suggests it may influence metabolic flux and metabolite levels related to dopamine and serotonin

Transport and Distribution

The transport and distribution of Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate within cells and tissues have not been extensively studied. Given its interaction with neurotransmitter systems, it is likely that the compound crosses the blood-brain barrier to exert its cognitive-enhancing effects . The specific transporters or binding proteins involved in its distribution remain to be identified.

Subcellular Localization

Its potential interactions with neurotransmitter receptors suggest it may localize to synaptic regions within neurons

Métodos De Preparación

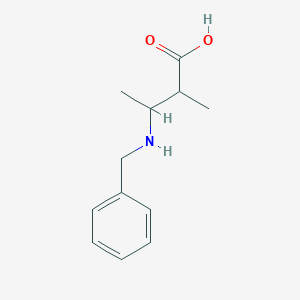

Rutas de Síntesis y Condiciones de Reacción: La síntesis de PRL-8-53 implica la reacción del ácido benzoico con fenilmetilamina para formar el compuesto intermedio, que luego se hace reaccionar con yoduro de metilo para producir el producto final . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y temperaturas controladas para asegurar el rendimiento y la pureza deseados.

Métodos de Producción Industrial: La producción industrial de PRL-8-53 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos y equipos de grado industrial para garantizar la consistencia y la eficiencia. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr los estándares de pureza requeridos .

Análisis De Reacciones Químicas

Tipos de Reacciones: PRL-8-53 se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir PRL-8-53 en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

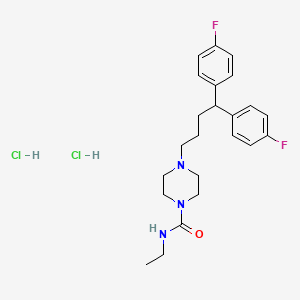

Comparación Con Compuestos Similares

PRL-8-53 a menudo se compara con otros compuestos nootrópicos como:

Aniracetam: Similar al piracetam, el aniracetam se utiliza para la mejora cognitiva, pero tiene efectos ansiolíticos adicionales.

Unicidad de PRL-8-53: PRL-8-53 destaca por sus efectos específicos en la mejora de la memoria y su interacción única con múltiples sistemas de neurotransmisores. Su potencial para la mejora de la memoria a corto plazo y la retención del aprendizaje lo convierte en un candidato prometedor para futuras investigaciones .

Propiedades

IUPAC Name |

methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJQEMHBYKNIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045345 | |

| Record name | Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51352-88-6 | |

| Record name | Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51352-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051352886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2TE2XHK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Amino-1H-pyrazol-4-yl)-[4-(2,3,5-trifluoro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B1473725.png)

![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)

![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)